Welcome to the BenchChem Online Store!
molecular formula C6H8N2O3S B8735926 Methyl 2-amino-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate

Methyl 2-amino-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate

Cat. No. B8735926
M. Wt: 188.21 g/mol
InChI Key: XDZUHQWCEHXXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08017612B2

Procedure details

The compound (4.68 g) obtained in Step 2 was suspended in dichloromethane (160 ml), and boron tribromide (1.0M dichloromethane solution, 35 ml) was added dropwise with stirring under ice-cooling. The reaction mixture was stirred under ice-cooling for 90 min, 4N aqueous sodium hydroxide solution (26 ml) was added dropwise with stirring under ice-cooling, and the mixture was stirred at room temperature for 30 min. The precipitated solid was collected by filtration, washed with water and acetone, and dried to give the title compound (3.15 g).
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]([NH2:10])=[N:7][C:6]=1[CH2:11][O:12]C)=[O:4].B(Br)(Br)Br.[OH-].[Na+]>ClCCl>[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]([NH2:10])=[N:7][C:6]=1[CH2:11][OH:12])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
4.68 g
Type
reactant
Smiles
COC(=O)C1=C(N=C(S1)N)COC
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
26 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 90 min
Duration
90 min
STIRRING
Type
STIRRING
Details
with stirring under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water and acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(N=C(S1)N)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.